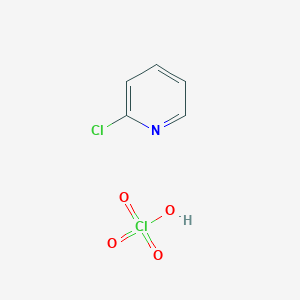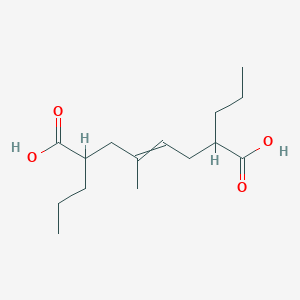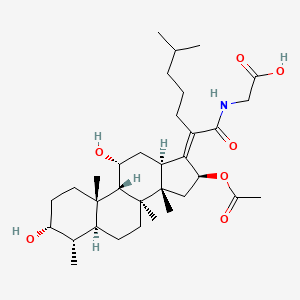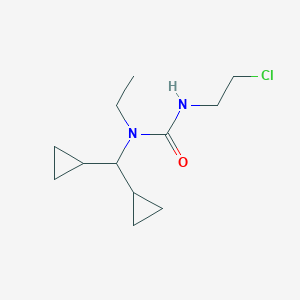
N-(Acetylpropylidene)aminoguanidine acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(Acetylpropylidene)aminoguanidine acetate is a chemical compound that has garnered interest due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure, which allows it to participate in a variety of chemical reactions and exhibit significant biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Acetylpropylidene)aminoguanidine acetate typically involves the reaction of aminoguanidine with acetylpropylidene under controlled conditions. The process often requires the use of solvents and catalysts to facilitate the reaction and achieve high yields. Common solvents used in the synthesis include ethanol and methanol, while catalysts such as sulfuric acid or hydrochloric acid may be employed to accelerate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and concentration of reactants, to ensure efficient production. The use of advanced equipment and automation can further enhance the scalability and reproducibility of the synthesis process.
化学反应分析
Types of Reactions
N-(Acetylpropylidene)aminoguanidine acetate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced to yield reduced forms of the compound, often involving the use of reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, typically under the influence of catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, play a crucial role in determining the outcome and efficiency of these reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
科学研究应用
N-(Acetylpropylidene)aminoguanidine acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes to produce novel compounds and study reaction mechanisms.
Biology: The compound is investigated for its potential biological activity, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases and as an inhibitor of specific enzymes.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and other industrial chemicals.
作用机制
The mechanism of action of N-(Acetylpropylidene)aminoguanidine acetate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the formation of advanced glycation end products (AGEs) and advanced oxidation protein products (AOPP), which are associated with various pathological conditions . By inhibiting these processes, the compound can reduce oxidative stress and inflammation, thereby exerting its therapeutic effects.
相似化合物的比较
N-(Acetylpropylidene)aminoguanidine acetate can be compared with other similar compounds, such as aminoguanidine and its derivatives. These compounds share structural similarities and exhibit comparable biological activities. this compound is unique in its specific chemical structure, which allows it to participate in a broader range of reactions and exhibit distinct properties.
List of Similar Compounds
Aminoguanidine: Known for its role as an inhibitor of diamine oxidase and nitric oxide synthase.
Pimagedine: An investigational drug for the treatment of diabetic nephropathy.
Hydrazinecarboximidamide: Another derivative with potential biological activity.
属性
CAS 编号 |
54978-19-7 |
|---|---|
分子式 |
C8H16N4O3 |
分子量 |
216.24 g/mol |
IUPAC 名称 |
acetic acid;2-[(E)-4-oxopentylideneamino]guanidine |
InChI |
InChI=1S/C6H12N4O.C2H4O2/c1-5(11)3-2-4-9-10-6(7)8;1-2(3)4/h4H,2-3H2,1H3,(H4,7,8,10);1H3,(H,3,4)/b9-4+; |
InChI 键 |
FUPKXZDABJJREO-JOKMOOFLSA-N |
手性 SMILES |
CC(=O)CC/C=N/N=C(N)N.CC(=O)O |
规范 SMILES |
CC(=O)CCC=NN=C(N)N.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


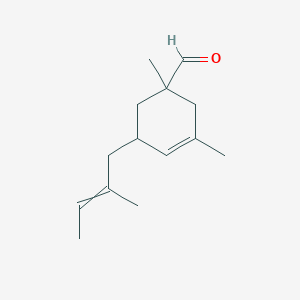

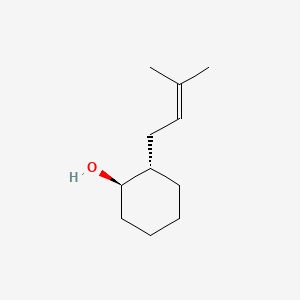

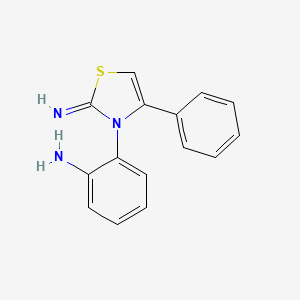
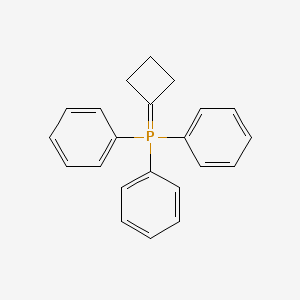
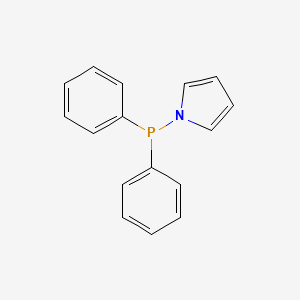
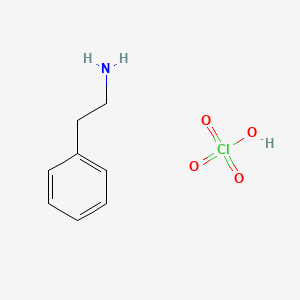
![2-[(4-Chlorophenyl)sulfanyl]-4-methoxybenzoic acid](/img/structure/B14637944.png)
